molecular formula C7H10N2O3 B6184381 ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate CAS No. 2105197-65-5

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Cat. No. B6184381
CAS RN: 2105197-65-5
M. Wt: 170.2
InChI Key:
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Description

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, also known as EAOA, is a molecule that has been widely studied for its potential applications in the fields of medicine and biochemistry. EAOA is a derivative of oxazole, a heterocyclic aromatic compound consisting of a five-membered ring with two nitrogen atoms. EAOA is a chiral molecule that exists as two enantiomers, (R)- and (S)-EAOA, which have different chemical and biological properties. The (R)-enantiomer is the most active, and has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been studied extensively for its potential applications in various fields of medicine and biochemistry. In the field of cancer research, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been shown to inhibit the growth of several types of cancer cells, including those of breast, colon, and lung cancers. ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has also been studied for its potential use as an anti-inflammatory agent, and has been shown to reduce inflammation in a variety of animal models. Additionally, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been shown to possess antioxidant properties, and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is not yet fully understood. However, it is believed that ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate exerts its biological effects by interacting with a variety of cellular targets, including enzymes, receptors, and transcription factors. In particular, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been shown to interact with the NF-κB pathway, a key regulator of inflammation, and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been shown to possess a range of biochemical and physiological effects. In animal models, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been shown to reduce inflammation, inhibit the growth of cancer cells, and possess antioxidant properties. Additionally, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be obtained in high yields and purity. Additionally, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is stable and non-toxic, making it safe to handle and use in experiments. However, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a chiral molecule, and the two enantiomers have different biological activities. Therefore, it is important to ensure that the correct enantiomer is used in experiments.

Future Directions

The potential applications of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate are far-reaching, and further research is needed to fully understand its biological effects and potential therapeutic uses. Future research should focus on elucidating the exact mechanism of action of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, as well as exploring its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research could be conducted to investigate the effects of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate on other cellular targets, such as proteins and transcription factors. Finally, further study could be conducted to investigate the potential synergistic effects of combining ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate with other compounds, such as vitamins and other antioxidants.

Synthesis Methods

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate can be synthesized by a variety of methods, including condensation, reaction with aldehydes, and the use of organometallic reagents. The most common method of synthesis is the condensation of 5-amino-1,2-oxazole and ethyl acetate in the presence of an acid catalyst, such as sulfuric acid. This method yields a mixture of (R)- and (S)-ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate involves the reaction of ethyl 2-bromoacetate with 5-amino-3-hydroxy-1,2-oxazole in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 2-bromoacetate", "5-amino-3-hydroxy-1,2-oxazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with sodium hydroxide to form the corresponding ethyl 2-acetoxyacetate intermediate.", "Step 2: 5-amino-3-hydroxy-1,2-oxazole is added to the reaction mixture and the resulting mixture is heated to reflux.", "Step 3: The reaction mixture is allowed to cool and the product, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, is isolated by filtration and purification." ] }

CAS RN

2105197-65-5

Product Name

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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